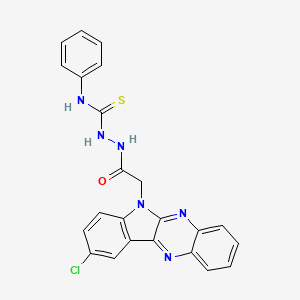
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide is a complex heterocyclic compound. It belongs to the class of indoloquinoxalines, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Vorbereitungsmethoden
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide typically involves multi-step protocols. One common method starts with the condensation of isatin or its derivatives with o-phenylenediamine in glacial acetic acid under microwave irradiation . This reaction forms the indoloquinoxaline core, which is then further functionalized through various chemical reactions to introduce the acetic acid, chloro, and phenylamino thiocarbonyl hydrazide groups .
Analyse Chemischer Reaktionen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various carbonyl derivatives.
Reduction: Reduction of nitro groups in the compound can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common reagents used in these reactions include dimethyl sulfate for alkylation, potassium hexacyanoferrate(III) for oxidation, and hydrobromic acid for demethylation . Major products formed from these reactions include quaternary salts, perchlorates, and various substituted indoloquinoxalines .
Wissenschaftliche Forschungsanwendungen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide has several scientific research applications:
Wirkmechanismus
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells and antiviral activity . The compound’s interaction with DNA is influenced by the substituents on the indoloquinoxaline core, which affect its binding affinity and thermal stability of the DNA complex .
Vergleich Mit ähnlichen Verbindungen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide is unique due to its specific substituents, which confer distinct biological activities. Similar compounds include:
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline core, known for its anticancer properties.
NCA0424 and B-220: Synthetic derivatives of indoloquinoxaline with significant DNA intercalating and cytotoxic activities.
These compounds share the indoloquinoxaline core but differ in their substituents, leading to variations in their biological activities and applications .
Eigenschaften
CAS-Nummer |
116989-64-1 |
|---|---|
Molekularformel |
C23H17ClN6OS |
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
1-[[2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H17ClN6OS/c24-14-10-11-19-16(12-14)21-22(27-18-9-5-4-8-17(18)26-21)30(19)13-20(31)28-29-23(32)25-15-6-2-1-3-7-15/h1-12H,13H2,(H,28,31)(H2,25,29,32) |
InChI-Schlüssel |
YDRMRHMCAAHRSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





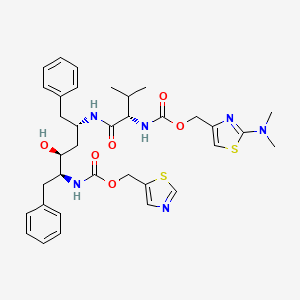

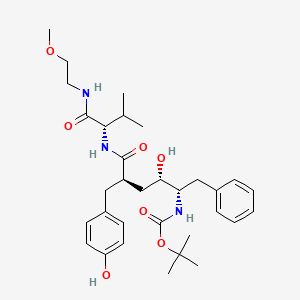

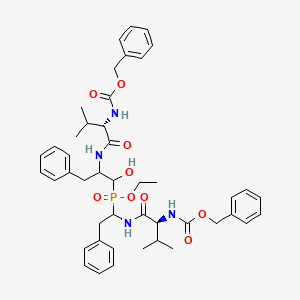
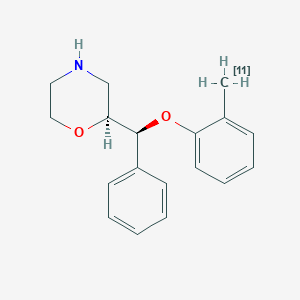
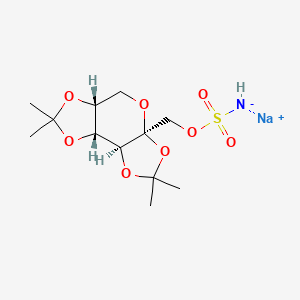
![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)
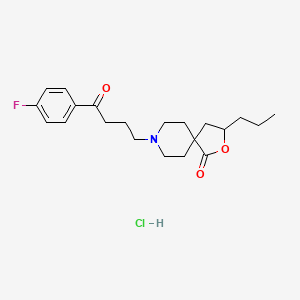

![[(3S,3aR,6S,6aS)-3-[3-(2,6-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12757264.png)
